molecular formula C26H26N2O5 B2779036 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide CAS No. 955671-65-5

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide

Cat. No. B2779036
CAS RN: 955671-65-5
M. Wt: 446.503
InChI Key: BEJQIAIWDUZFKU-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide, also known as BTB-TMB, is a synthetic compound that has been extensively studied in scientific research. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies due to its potential therapeutic properties.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Thermal Fragmentation and Rearrangement : Research on N-arylbenzamides, closely related to the compound , has explored thermal fragmentation and rearrangement processes. These studies provide insight into the chemical behavior of benzamide derivatives under thermal conditions, potentially offering novel synthetic routes or insights into the stability of such compounds under specific conditions (Gaber, Al-Ahmadi, & Baryyan, 2008).

  • Anticancer Agent Synthesis : The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, which shares a core structural motif with the compound of interest, has been investigated for their potential as anticancer agents. This highlights the broader application of tetrahydroisoquinoline derivatives in developing new pharmaceutical agents with anticancer properties (Redda, Gangapuram, & Ardley, 2010).

  • Sigma-2 Receptor Probe Development : Derivatives of tetrahydroisoquinoline have been explored as sigma-2 receptor probes, indicating potential applications in neuropharmacology and the development of diagnostic tools for neurodegenerative diseases (Xu et al., 2005).

  • One-Pot Synthesis of Isoquinolin-1-(2H)-ones : Research on the one-pot synthesis of isoquinolin-1-(2H)-ones from benzamide derivatives showcases innovative approaches to constructing complex heterocyclic structures. Such methodologies could be adapted for the synthesis of related compounds, offering efficient routes to pharmacologically relevant molecules (Guastavino, Barolo, & Rossi, 2006).

Biological Applications and Pharmaceutical Development

  • Anticancer Activities : The structural framework of tetrahydroisoquinoline derivatives, including the compound , has been associated with potent cytotoxic activities against cancer cell lines. This suggests potential applications in the development of new anticancer drugs, with research focusing on modifications to enhance therapeutic efficacy while minimizing toxicity (Redda, Gangapuram, & Ardley, 2010).

  • Sigma-2 Receptor Imaging : The development of sigma-2 receptor probes based on isoquinoline derivatives points towards applications in imaging and diagnosing neurodegenerative diseases. By targeting specific receptors, these compounds could improve the accuracy of neuroimaging techniques (Xu et al., 2005).

properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3,4-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c1-31-22-12-11-21(23(32-2)24(22)33-3)25(29)27-20-10-9-17-13-14-28(16-19(17)15-20)26(30)18-7-5-4-6-8-18/h4-12,15H,13-14,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJQIAIWDUZFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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